molecular formula C9H8FIO2 B6354907 Ethyl 2-fluoro-3-iodobenzoate CAS No. 1260674-59-6

Ethyl 2-fluoro-3-iodobenzoate

Cat. No.: B6354907
CAS No.: 1260674-59-6
M. Wt: 294.06 g/mol
InChI Key: PVZYTBVMFDLMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoro-3-iodobenzoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-fluoro-3-iodobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:

Major Products Formed:

    Substitution Reactions: Ethyl 2-fluoro-3-azidobenzoate, ethyl 2-fluoro-3-cyanobenzoate

    Reduction Reactions: Ethyl 2-fluoro-3-aminobenzoate

    Oxidation Reactions: Ethyl 2-fluoro-3-iodobenzoic acid

Comparison with Similar Compounds

Ethyl 2-fluoro-3-iodobenzoate can be compared with other similar compounds, such as:

  • Ethyl 2-fluoro-4-iodobenzoate
  • Ethyl 2-fluoro-3-bromobenzoate
  • Ethyl 2-fluoro-3-chlorobenzoate

Uniqueness: The presence of both fluorine and iodine atoms in the benzene ring of this compound makes it unique compared to other similar compounds. This unique combination of halogens can influence the compound’s reactivity and biological activity, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

ethyl 2-fluoro-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZYTBVMFDLMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.